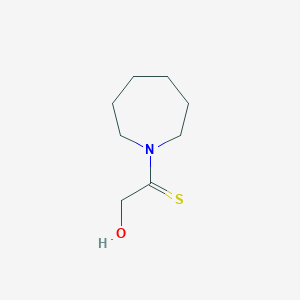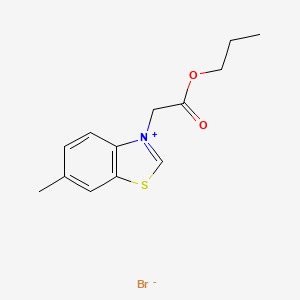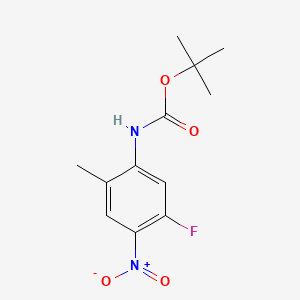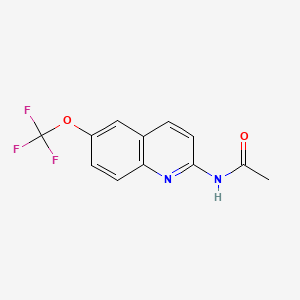
N-(6-(Trifluoromethoxy)quinolin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-(Trifluoromethoxy)quinolin-2-yl)acetamide is a chemical compound with the molecular formula C12H9F3N2O2 and a molecular weight of 270.21 It is characterized by the presence of a quinoline ring substituted with a trifluoromethoxy group at the 6-position and an acetamide group at the 2-position
Métodos De Preparación
The synthesis of N-(6-(Trifluoromethoxy)quinolin-2-yl)acetamide typically involves the reaction of 6-(trifluoromethoxy)quinoline with acetic anhydride in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the acetamide group. Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, such as controlling the temperature, reaction time, and the concentration of reactants.
Análisis De Reacciones Químicas
N-(6-(Trifluoromethoxy)quinolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the acetamide group to an amine group, resulting in the formation of N-(6-(trifluoromethoxy)quinolin-2-yl)amine.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(6-(Trifluoromethoxy)quinolin-2-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of N-(6-(Trifluoromethoxy)quinolin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity to these targets, leading to the modulation of biological pathways. The acetamide group may also play a role in stabilizing the compound’s interaction with its targets, thereby enhancing its efficacy .
Comparación Con Compuestos Similares
N-(6-(Trifluoromethoxy)quinolin-2-yl)acetamide can be compared with other quinoline derivatives, such as:
6-(Trifluoromethoxy)quinoline: Lacks the acetamide group, which may result in different biological activities and chemical properties.
N-(6-Methoxyquinolin-2-yl)acetamide: Contains a methoxy group instead of a trifluoromethoxy group, which can affect its reactivity and biological activity.
N-(6-(Trifluoromethyl)quinolin-2-yl)acetamide: Has a trifluoromethyl group instead of a trifluoromethoxy group, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in the presence of both the trifluoromethoxy and acetamide groups, which contribute to its distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C12H9F3N2O2 |
|---|---|
Peso molecular |
270.21 g/mol |
Nombre IUPAC |
N-[6-(trifluoromethoxy)quinolin-2-yl]acetamide |
InChI |
InChI=1S/C12H9F3N2O2/c1-7(18)16-11-5-2-8-6-9(19-12(13,14)15)3-4-10(8)17-11/h2-6H,1H3,(H,16,17,18) |
Clave InChI |
LKMTWGDMBULKHY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC2=C(C=C1)C=C(C=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-Methyl-3-[4-(trimethylsilyl)phenyl]propyl}piperidine](/img/structure/B14132539.png)
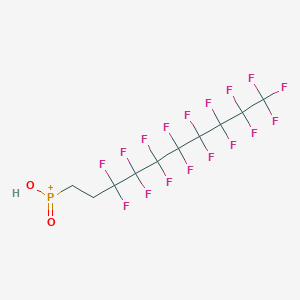
![5,8-Dimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14132561.png)

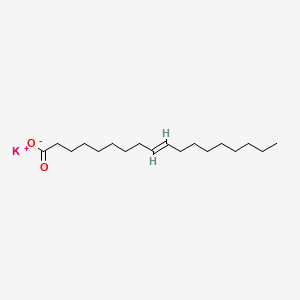
![1-Cyclohexyl-1-azaspiro[4.5]dec-2-en-4-one](/img/structure/B14132584.png)
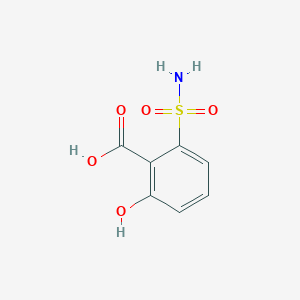
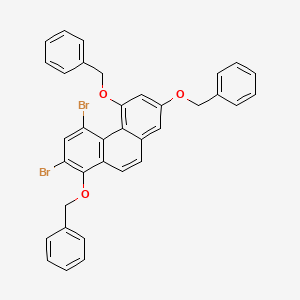
![Ethyl 2-[4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate](/img/structure/B14132602.png)
![5-{[2-(4-Tert-butylphenyl)-2-(dimethylamino)ethyl]amino}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14132607.png)
